15-Deacetylcalonectrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38818-66-5 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-10-4-5-16(8-18)13(6-10)22-14-12(21-11(2)19)7-15(16,3)17(14)9-20-17/h6,12-14,18H,4-5,7-9H2,1-3H3/t12-,13-,14-,15-,16-,17+/m1/s1 |
InChI Key |
DFPPNUOWRKIOKO-KWRZAIAESA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |
Origin of Product |
United States |
Biosynthetic Pathway and Precursors of 15 Deacetylcalonectrin
The biosynthesis of 15-deacetylcalonectrin is a multi-step process within the larger pathway of trichothecene (B1219388) mycotoxin production in fungi, particularly Fusarium species. mdpi.commdpi.com The pathway originates from the mevalonate pathway, with the initial precursor being farnesyl pyrophosphate. mdpi.com The process involves a series of enzymatic and non-enzymatic reactions to construct the complex tricyclic structure of trichothecenes.
The journey begins with the cyclization of farnesyl pyrophosphate into a bicyclic precursor, trichodiene (B1200196), a reaction catalyzed by the enzyme Tri5. mdpi.com Following this initial cyclization, the cytochrome P450 monooxygenase encoded by the Tri4 gene sequentially adds oxygen atoms to trichodiene to yield isotrichotriol. mdpi.comnih.gov This bicyclic intermediate, isotrichotriol, is a critical juncture in the pathway. It undergoes a non-enzymatic second cyclization to form the first tricyclic trichothecene precursor, isotrichodermol (ITDmol). mdpi.comnih.govresearchgate.net
Once the core tricyclic skeleton is formed as ITDmol, a series of modifications occur. The enzyme Tri101, a 3-O-acetyltransferase, acetylates ITDmol at the C-3 position to produce isotrichodermin (ITD). mdpi.comnih.gov The subsequent and final step leading to the formation of this compound is the hydroxylation of ITD at the C-15 position. This reaction is catalyzed by the enzyme Tri11, a cytochrome P450 monooxygenase. mdpi.commdpi.comnih.gov The product of this hydroxylation is this compound (15-deCAL), a key intermediate in the synthesis of more complex trichothecenes. mdpi.commdpi.comresearchgate.net
The sequential transformation from the tricyclic precursor is as follows: Isotrichodermol (ITDmol) → Isotrichodermin (ITD) → this compound (15-deCAL). mdpi.comnih.gov
Table 1: Key Steps in the Biosynthesis of this compound
| Precursor | Enzyme/Process | Product |
|---|---|---|
| Farnesyl Pyrophosphate | Tri5 | Trichodiene |
| Trichodiene | Tri4 | Isotrichotriol |
| Isotrichotriol | Non-enzymatic cyclization | Isotrichodermol (ITDmol) |
| Isotrichodermol (ITDmol) | Tri101 | Isotrichodermin (ITD) |
Subsequent Metabolic Fate: Conversion of 15 Deacetylcalonectrin to Calonectrin by Tri3
15-deacetylcalonectrin (15-deCAL) serves as a direct substrate for the next enzymatic step in the trichothecene (B1219388) pathway, which is its conversion to calonectrin (CAL). mdpi.comresearchgate.net This metabolic transformation is catalyzed by the enzyme encoded by the Tri3 gene, known as TRI3 or trichothecene 15-O-acetyltransferase. mdpi.comresearchgate.net The TRI3 enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the C-15 hydroxyl group of this compound. mdpi.comresearchgate.net This acetylation reaction results in the formation of calonectrin. mdpi.comnih.gov
Research involving the disruption or deletion of the Tri3 gene (Δtri3 mutants) in Fusarium species has provided significant insights into the function of the TRI3 enzyme. mdpi.comresearchgate.net When the Tri3 gene is disrupted, the conversion of this compound to calonectrin is blocked. mdpi.comnih.gov Interestingly, this does not lead to a large accumulation of the substrate 15-deCAL as might be expected. mdpi.com Instead, Δtri3 mutants accumulate substantial amounts of earlier bicyclic intermediates, such as isotrichotriol and trichotriol, along with only a limited amount of 15-deCAL. mdpi.commdpi.comresearchgate.net
This finding suggests that the TRI3 enzyme has a more complex role than simply catalyzing the 15-O-acetylation. The absence of a catalytically active TRI3 protein (Tri3p) appears to adversely affect the efficiency of the earlier, non-enzymatic second cyclization step that forms the tricyclic skeleton. mdpi.commdpi.comnih.gov It is hypothesized that in a normal cell, the efficient conversion of 15-deCAL to calonectrin by TRI3 helps drive the biosynthetic pathway forward by removing the product of the preceding steps. mdpi.com Without a functional TRI3 enzyme, the accumulation of even small amounts of 15-deCAL may interfere with earlier reactions in the pathway. mdpi.com Therefore, the acetylation at the C-15 position by TRI3 is a crucial step required for the continued biosynthesis of downstream B-type trichothecene products like deoxynivalenol (B1670258) (DON). researchgate.netnih.gov
Table 2: Research Findings on TRI3 Function
| Experimental Condition | Key Observation | Implication |
|---|---|---|
| Wild-type Fusarium | This compound is efficiently converted to calonectrin. mdpi.commdpi.com | TRI3 is the active enzyme for 15-O-acetylation. researchgate.netnih.gov |
| Tri3 gene disruption (Δtri3 mutant) | Limited accumulation of this compound; significant accumulation of earlier bicyclic precursors (isotrichotriol, trichotriol). mdpi.commdpi.comnih.govresearchgate.net | The absence of TRI3 function negatively impacts earlier steps in the biosynthetic pathway, particularly the non-enzymatic cyclization. mdpi.comnih.gov |
Genetic and Enzymatic Regulation of 15 Deacetylcalonectrin Metabolism
Functional Characterization of Key Biosynthetic Enzymes
The conversion of early precursors to 15-deCAL and its subsequent modification into other trichothecenes is a multi-step process catalyzed by several key enzymes. The specific activities and substrate preferences of these enzymes are fundamental to the efficiency of the biosynthetic pathway.
The enzyme Trichothecene (B1219388) 15-O-acetyltransferase, encoded by the Tri3 gene, plays a crucial role in the acetylation of 15-deCAL. mdpi.comresearchgate.net This enzymatic reaction converts 15-deCAL into calonectrin (CAL) by transferring an acetyl group to the C-15 hydroxyl position. researchgate.netresearcher.life Kinetic analyses have demonstrated that Tri3p is a highly efficient enzyme when acting on its native substrate, 15-deCAL. researcher.lifetaylorfrancis.com
However, the substrate specificity of Tri3p is narrow. Studies on the enzyme isolated from Fusarium sporotrichioides have shown that while it is highly active with 15-deCAL, it is inactive with other trichothecenes like deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV). researcher.lifetaylorfrancis.comnih.gov This high degree of specificity ensures the targeted acetylation at the C-15 position, a critical step for the biosynthesis of certain downstream toxins. researcher.life The structural basis for this specificity has been elucidated, revealing that Tri3p and the related Tri101 (3-O-acetyltransferase) are evolutionarily related but have adapted to bind different trichothecene substrates in distinct orientations. taylorfrancis.com
| Substrate | Activity Level | Reference |
|---|---|---|
| 15-Deacetylcalonectrin (15-deCAL) | High / Efficient | researcher.lifetaylorfrancis.comnih.gov |
| Deoxynivalenol (DON) | Inactive / Not Detectable | researcher.lifetaylorfrancis.comnih.gov |
| Nivalenol (NIV) | Inactive / Not Detectable | researcher.lifetaylorfrancis.com |
The production of 15-deCAL is directly dependent on the enzymatic activity of isotrichodermin (ITD) C-15 hydroxylase, which is encoded by the Tri11 gene. researchgate.netfrontiersin.org This enzyme catalyzes the critical hydroxylation step at the C-15 position of the tricyclic precursor, ITD, thereby forming 15-deCAL. researchgate.netfrontiersin.org This reaction is a pivotal point in the pathway, as it introduces the hydroxyl group that is subsequently acetylated by Tri3p. researchgate.net The enzyme Tri11p is a cytochrome P450 monooxygenase, a class of enzymes known for their role in oxidative processes within biosynthetic pathways. frontiersin.org The proper functioning of Tri11p is essential for the pathway to proceed towards CAL and other downstream type B trichothecenes. researchgate.netfrontiersin.org
While many steps in trichothecene biosynthesis are conserved, research has revealed divergent enzymatic mechanisms between different Fusarium species. A notable example is the enzyme responsible for the C-15 hydroxylation of isotrichodermin. In Fusarium sporotrichioides, the Tri11p enzyme that catalyzes this reaction is a well-characterized cytochrome P450 monooxygenase. researchgate.netresearchgate.net These enzymes typically require a redox partner, such as NADPH-cytochrome P450 reductase, to transfer electrons for the catalytic cycle. umich.edu
In contrast, studies on Fusarium culmorum have identified an isotrichodermin-15-hydroxylase that is not a cytochrome P450 enzyme. researchgate.netresearchgate.net Instead, evidence from cofactor and inducer studies indicates that this enzyme is a flavoprotein. researchgate.netresearchgate.net Flavoproteins utilize a flavin nucleotide (FAD or FMN) as a prosthetic group to carry out redox reactions. wikipedia.org This finding is significant as it demonstrates that different enzymatic systems have evolved in closely related fungal species to perform the exact same biosynthetic transformation—the conversion of ITD to 15-deCAL. researchgate.netresearchgate.net This enzymatic divergence highlights the biochemical plasticity within the Fusarium genus.
Impact of Tri Gene Mutations on this compound Accumulation
Disruptions or deletions of specific Tri genes can have profound and often distinct effects on the trichothecene biosynthetic pathway. These mutations are valuable tools for understanding gene function and the regulation of metabolic flux, often leading to the accumulation of specific pathway intermediates.
The deletion of the Tri3 gene (ΔTri3), which encodes the 15-O-acetyltransferase, results in a unique and unexpected metabolic profile. Unlike mutations in other Tri genes that typically cause the accumulation of the direct substrate of the knocked-out enzyme, ΔTri3 mutants produce only a limited amount of 15-deCAL. mdpi.comresearchgate.netmdpi.com Instead, these mutants accumulate substantial quantities of much earlier bicyclic intermediates, such as isotrichotriol and trichotriol. mdpi.comfrontiersin.org
This phenomenon, observed in both F. graminearum and F. sporotrichioides, suggests that the absence of a functional Tri3p enzyme adversely affects the efficiency of earlier steps in the pathway. mdpi.comfrontiersin.org Specifically, it appears to inhibit the non-enzymatic second cyclization of the bicyclic precursors into the tricyclic trichothecene skeleton. frontiersin.orgresearchgate.net This indicates that the catalytically active Tri3p protein may be essential for facilitating this thermodynamically unfavorable cyclization, possibly by removing its product (calonectrin) from the reaction site and pulling the equilibrium forward. researchgate.netnih.gov Introducing a mutated, catalytically impaired Tri3p does not rescue 15-deCAL production, reinforcing the importance of the enzyme's acetyltransferase activity for pathway efficiency. mdpi.commdpi.com
The metabolic consequences of a ΔTri3 deletion stand in stark contrast to disruptions of other Tri genes in the pathway. When genes other than Tri3 are disrupted, the primary outcome is typically the accumulation of the tricyclic intermediate that serves as the substrate for the missing enzyme. frontiersin.org
For example:
ΔTri11 Disruption : Deletion of the Tri11 gene, which encodes the ITD C-15 hydroxylase, blocks the production of 15-deCAL. This leads to the accumulation of its direct precursor, isotrichodermin (ITD), as well as shunt metabolites derived from ITD, such as 7-hydroxyisotrichodermin (7-HIT) and 8-hydroxyisotrichodermin (8-HIT). researchgate.netfrontiersin.orgdntb.gov.ua
ΔTri1 Disruption : The disruption of Tri1, a cytochrome P450 gene involved in the modification of calonectrin, results in a large accumulation of its substrates, calonectrin and 3-deacetylcalonectrin. researchgate.netfrontiersin.org
These examples demonstrate a more direct blockage of the pathway, where the flux is halted at a specific tricyclic intermediate. This is fundamentally different from the ΔTri3 mutation, which appears to cause a feedback issue that disrupts the very formation of the core tricyclic structure. frontiersin.org
| Gene Deletion | Enzyme Function | Primary Accumulated Metabolites | Reference |
|---|---|---|---|
| ΔTri3 | 15-O-acetyltransferase | Bicyclic intermediates (isotrichotriol, trichotriol); limited 15-deCAL | mdpi.comfrontiersin.org |
| ΔTri11 | ITD C-15 hydroxylase | Isotrichodermin (ITD), 7-HIT, 8-HIT | researchgate.netfrontiersin.orgdntb.gov.ua |
| ΔTri1 | Calonectrin modification (C-7/C-8 hydroxylation) | Calonectrin, 3-deacetylcalonectrin | researchgate.netfrontiersin.org |
Transcriptional and Post-Transcriptional Regulation in this compound Biosynthesis
The biosynthesis of this compound, a key intermediate in the formation of trichothecene mycotoxins, is a tightly controlled process involving a sophisticated network of genetic and enzymatic regulation. This regulation occurs at multiple levels, including the transcription of biosynthetic genes and post-transcriptional events that ensure the efficient assembly and function of the enzymatic machinery. The expression of the trichothecene (Tri) gene cluster is governed by specific regulatory genes and is influenced by the spatial organization of enzymes within specialized cellular compartments.
Regulatory Gene Involvement (e.g., Tri6, Tri10)
The transcription of genes required for this compound synthesis is predominantly controlled by two regulatory proteins encoded within the Tri gene cluster: Tri6 and Tri10. frontiersin.orgresearchgate.net These regulators are essential for activating the expression of the structural genes that encode the biosynthetic enzymes. researchgate.net
Tri6 encodes a pathway-specific transcription factor characterized by a Cys2His2 zinc finger domain, which binds to a specific DNA sequence (YNAGGCC) found in the promoter regions of many Tri genes. frontiersin.orgnih.gov This binding directly initiates the transcription of these genes. The disruption of Tri6 leads to a significant reduction or complete halt in the production of trichothecenes, highlighting its indispensable role. researchgate.netusda.gov
Tri10 encodes another crucial regulatory protein. nih.gov Unlike Tri6, Tri10 does not possess a known DNA-binding motif, suggesting it does not directly bind to DNA to regulate gene expression. frontiersin.org Research indicates that Tri10 functions upstream of Tri6. researchgate.netnih.gov The disruption of Tri10 abolishes toxin production and drastically reduces the transcript levels of other Tri genes, including Tri6. nih.gov This suggests that Tri10 is a master regulator necessary for the full expression of the entire pathway. researchgate.net
Furthermore, a regulatory feedback loop appears to exist between these two genes. While Tri10 is required for the activation of Tri6, Tri6, in turn, negatively regulates the expression of Tri10. frontiersin.orgusda.govnih.gov This intricate relationship allows for precise control over the level and timing of toxin biosynthesis. Both genes are situated within the core of the Tri gene cluster, and alterations to the structure or spacing of this genomic region can lead to dysregulated gene expression. frontiersin.org
Table 1: Key Regulatory Genes in this compound Biosynthesis
| Gene | Encoded Protein | Key Characteristics | Function |
|---|---|---|---|
| Tri6 | Cys2His2 zinc finger transcription factor | Contains three unique Cys2His2 zinc finger motifs. frontiersin.org Binds to the DNA sequence YNAGGCC in the promoter of Tri genes. frontiersin.org | Directly activates the transcription of trichothecene biosynthetic genes. frontiersin.orgresearchgate.net Essential for the expression of pathway genes. frontiersin.org Negatively regulates Tri10 expression. usda.govnih.gov |
| Tri10 | Regulatory protein | Lacks a consensus DNA-binding sequence. frontiersin.org Contains a single transmembrane domain. nih.gov | Acts upstream of Tri6 to enable the full expression of Tri genes. researchgate.netnih.gov Essential for trichothecene production. nih.gov |
Protein-Protein Interactions and Enzyme Localization within Toxisomes
The efficient synthesis of this compound relies not only on the transcription of the necessary genes but also on the correct localization and interaction of the biosynthetic enzymes. Many of these enzymes are organized within a specialized, vesicle-like subcellular compartment derived from the endoplasmic reticulum, known as the toxisome. researchgate.net This compartmentalization is thought to increase the efficiency of the metabolic pathway by concentrating enzymes and intermediates, and to protect the fungal cell from the toxic effects of the intermediates.
Several key enzymes in the pathway leading to this compound are localized to the toxisome. These include the cytochrome P450 monooxygenases Tri4 (trichodiene oxygenase) and Tri11 (isotrichodermin C-15 hydroxylase), which catalyze critical oxygenation and hydroxylation steps, respectively. nih.govasm.orgmdpi.com The enzyme Tri3, a 15-O-acetyltransferase that converts this compound to calonectrin, is also intimately associated with this process. nih.govmdpi.com
While direct physical protein-protein interactions have been challenging to demonstrate conclusively, functional evidence strongly suggests a high degree of coordination between these enzymes. The disruption of the Tri3 gene provides a compelling example. Mutants lacking a functional Tri3 protein not only fail to produce calonectrin but also show a significant reduction in the accumulation of its direct precursor, this compound. nih.govresearchgate.net Instead, these mutants accumulate earlier bicyclic intermediates, indicating that a blockage late in the pathway inhibits earlier steps. nih.govresearchgate.net
This phenomenon has led to a model where the physical arrangement and interaction of enzymes are critical for pathway flux. One hypothesis suggests that Tri3 may form a complex with Tri11 to ensure the efficient hydroxylation of isotrichodermin to form this compound. nih.gov An alternative, but not mutually exclusive, model proposes that Tri3's function is crucial for removing this compound from the toxisome membrane by converting it to the more soluble calonectrin, which is then released from the compartment. mdpi.commdpi.com This removal of the product would drive the preceding, thermodynamically unfavorable reactions forward, ensuring a continuous flow through the biosynthetic pathway. mdpi.com The lack of a functional Tri3 enzyme would therefore lead to the accumulation of this compound within the toxisome, causing feedback inhibition on earlier enzymes like Tri11 and disrupting the entire process. nih.gov
Table 2: Enzyme Localization and Proposed Interactions in this compound Synthesis
| Protein | Gene | Function | Cellular Localization | Proposed Interaction/Role in Complex |
|---|---|---|---|---|
| Tri4 | Tri4 | Trichodiene (B1200196) oxygenase | Toxisome (Endoplasmic Reticulum-derived) researchgate.net | Co-localized with other Tri enzymes in the toxisome to facilitate substrate channeling. researchgate.net |
| Tri11 | Tri11 | Isotrichodermin C-15 hydroxylase (produces this compound) asm.orgmdpi.com | Toxisome (Endoplasmic Reticulum-derived) nih.gov | May interact with Tri3 for efficient substrate conversion. Its activity is impaired in the absence of functional Tri3. nih.gov |
| Tri3 | Tri3 | 15-O-acetyltransferase (acetylates this compound) mdpi.com | Associated with the toxisome. mdpi.com | Hypothesized to interact with Tri11. nih.gov Believed to facilitate the overall pathway by removing this compound from the toxisome, thus preventing feedback inhibition. mdpi.com |
Metabolic Engineering and Bioproduction Strategies for 15 Deacetylcalonectrin
Methodological Approaches for Enhanced 15-Deacetylcalonectrin Production
To overcome the challenges of direct fermentation, researchers have developed multi-step strategies that combine genetic engineering and bioconversion to efficiently generate 15-deCAL. researchgate.netnih.gov
A successful alternative strategy for producing 15-deCAL begins with the high-level production of its immediate downstream product, calonectrin (CAL). researchgate.netmdpi.com Unlike the low yields from Δtri3 mutants, other gene-disruption mutants in the trichothecene (B1219388) pathway can accumulate large amounts of specific intermediates. mdpi.com For instance, disrupting the Tri1 gene, which encodes a cytochrome P450 monooxygenase responsible for modifying CAL, leads to the significant accumulation of CAL in the culture. mdpi.comresearchgate.net
Researchers have leveraged this by creating transgenic, CAL-overproducing strains of Fusarium graminearum. researchgate.netmdpi.com These engineered strains serve as efficient factories for the stable precursor, CAL, which can then be harvested and used as a substrate for the subsequent conversion into 15-deCAL. nih.govnih.gov
The second step in this enhanced production method is the highly specific bioconversion of CAL to 15-deCAL. This is achieved by utilizing a different fungal strain that possesses a natural ability to perform the required chemical reaction. researchgate.net A strain of Fusarium commune (MT-25), isolated from rice field soil, was identified as being capable of specifically deacetylating the C-15 acetyl group of calonectrin. researchgate.netmdpi.com
The process involves feeding a crude extract of CAL, produced by the overproducing transformant, to a culture of Fusarium commune. researchgate.netnih.govmdpi.com This organism then acts as a biocatalyst, efficiently removing the acetyl group at the C-15 position to yield 15-deCAL, which can be recovered from the culture. researchgate.netmdpi.com This two-step bioproduction system, combining a CAL-overproducing strain with the specific deacetylating activity of F. commune, has proven to be an effective method for the large-scale preparation of 15-deCAL for further research. mdpi.com
Challenges and Limitations in Overproduction Efforts
Direct attempts to overproduce 15-deCAL by creating pathway-blocked mutants have been met with significant challenges, revealing complex regulatory and functional aspects of the trichothecene biosynthesis machinery. researchgate.netnih.gov
A logical approach to accumulate 15-deCAL would be to disrupt the Tri3 gene, which encodes the enzyme that converts 15-deCAL to CAL. nih.gov However, Fusarium strains with a deleted Tri3 gene (Δtri3 mutants) produce unexpectedly low amounts of 15-deCAL. researchgate.netmdpi.comsemanticscholar.org This is a notable deviation from other trichothecene pathway mutants, which typically accumulate the substrate of the knocked-out enzyme in large quantities. mdpi.com Even when the Tri3 gene was disrupted in a strain already engineered to overproduce trichothecenes, the overproduction of 15-deCAL was not successful. nih.gov Further experiments, which introduced a catalytically impaired but structurally intact version of the Tri3 protein, also failed to improve the yield, indicating that the enzyme's catalytic activity is crucial for the efficient progression of the biosynthetic pathway leading up to 15-deCAL. researchgate.netnih.govsemanticscholar.org
In the Δtri3 mutant strains where the production of 15-deCAL is limited, the metabolic flow is redirected, leading to the accumulation of other compounds. researchgate.netnih.gov The primary accumulated products are earlier bicyclic intermediates and related shunt metabolites, rather than the expected tricyclic 15-deCAL. researchgate.netmdpi.comsemanticscholar.org Specifically, compounds such as isotrichotriol and trichotriol have been identified in significant amounts in the cultures of Δtri3 mutants. researchgate.netnih.gov This diversion of the metabolic pathway suggests that the absence of a catalytically active Tri3p enzyme adversely affects the efficiency of the non-enzymatic second cyclization step that forms the core tricyclic structure of trichothecenes. nih.gov
| Mutant Strain | Blocked Gene | Enzyme Function | Primary Accumulated Products | Reference |
|---|---|---|---|---|
| Δtri11 | Tri11 | ITD C-15 hydroxylase | Isotrichodermin (ITD), 7-hydroxyisotrichodermin (7-HIT), 8-hydroxyisotrichodermin (8-HIT) | mdpi.comresearchgate.net |
| Δtri1 | Tri1 | Calonectrin modification | Calonectrin (CAL) | mdpi.comresearchgate.net |
| Δtri3 | Tri3 | 15-deCAL 15-O-acetyltransferase | Low levels of 15-deCAL; high levels of bicyclic intermediates (e.g., isotrichotriol, trichotriol) and shunt metabolites | researchgate.netnih.govnih.gov |
Design of Artificial Metabolic Routes for Related Trichothecenes
The study of trichothecene biosynthesis has revealed that the metabolic pathway can be viewed as a grid of interconnected reactions. researchgate.net This understanding allows for the design of artificial metabolic routes to produce specific trichothecenes. By manipulating the genes involved, it is possible to redirect metabolic flux from the main pathway to alternative or engineered routes. researchgate.netmdpi.com
A primary strategy in designing these routes is the targeted disruption of genes encoding key enzymes. As demonstrated with Δtri11 and Δtri1 mutants, blocking the pathway at specific points can turn a fungus into a dedicated producer of a desired intermediate. mdpi.comresearchgate.net For example, the biosynthesis of Type A and Type B trichothecenes diverges from the common precursor calonectrin, and the presence or absence of specific hydroxylations and acetylations determines the final product. nih.govmdpi.com By selectively expressing, inhibiting, or deleting the genes responsible for these modifications (such as Tri1, Tri8, or Tri13), it is possible to create strains that produce a specific desired trichothecene that may not be the primary natural product of the wild-type organism. researchgate.netmdpi.com This approach underpins the potential for metabolic engineering to generate novel trichothecene structures or to produce valuable intermediates for further chemical or biological applications.
15 Deacetylcalonectrin in Fungal Chemotype Diversification and Evolution
Evolutionary Significance of Tri3 in Shaping Trichothecene (B1219388) Chemotypes
Research involving the disruption of the Tri3 gene has yielded unexpected results that highlight its evolutionary importance. Instead of accumulating large quantities of the direct precursor, 15-deCAL, Δtri3 mutants accumulate significant amounts of earlier bicyclic intermediates, such as isotrichotriol and trichotriol. mdpi.comnih.gov This suggests that the absence of a functional Tri3p enzyme adversely affects the non-enzymatic cyclization of these earlier precursors into the tricyclic trichothecene skeleton. mdpi.comnih.gov A catalytically active Tri3p protein is thought to be essential for the efficient progression of the pathway, possibly by moving its substrate, 15-deCAL, within the biosynthesis machinery, thus facilitating the earlier steps. nih.govmdpi.com
The acetylation at C-15 by TRI3 is a prerequisite for the biosynthesis of Type B trichothecenes like deoxynivalenol (B1670258) (DON), even though DON itself lacks a C-15 acetyl group. nih.govresearchgate.net This indicates that the acetyl group is removed later in the pathway. The necessity of this acetylation and subsequent deacetylation step points to a complex evolutionary pathway. The structural and kinetic data suggest that enzymes downstream of TRI3 are less efficient at modifying the trichothecene core structure without the C-15 acetylation. nih.gov While the active site residues of TRI3 orthologs are highly conserved across different chemotypes, suggesting the enzyme's core function is maintained, its role is integral to the subsequent diversification of the toxin profile. nih.govresearchgate.net This makes Tri3 a key player in shaping the chemotypic landscape of trichothecene-producing fungi. nih.gov
| Gene | Encoded Enzyme | Substrate | Product | Significance in Chemotype Evolution |
| Tri3 | Trichothecene 15-O-acetyltransferase | 15-Deacetylcalonectrin (15-deCAL) | Calonectrin (CAL) | Essential for efficient biosynthesis; required for downstream modifications leading to both Type A and Type B trichothecenes. Its presence dictates the flow through the central pathway. |
| Tri5 | Trichodiene (B1200196) synthase | Farnesyl pyrophosphate | Trichodiene | Catalyzes the first committed step in trichothecene biosynthesis. mdpi.com |
| Tri4 | Cytochrome P450 monooxygenase | Trichodiene | Isotrichotriol | Performs sequential oxygenation of the initial bicyclic precursor. mdpi.com |
| Tri11 | Cytochrome P450 monooxygenase | Isotrichodermin (ITD) | This compound (15-deCAL) | Responsible for the C-15 hydroxylation step to produce 15-deCAL. mdpi.com |
Interplay with Type A and Type B Trichothecene Pathways
This compound stands at a metabolic crossroads, serving as a common pathway intermediate for the biosynthesis of both Type A and Type B trichothecenes. nih.gov The biosynthetic pathway diverges after the formation of calonectrin (CAL), the product of Tri3p acting on 15-deCAL. nih.gov The subsequent modifications of the CAL molecule determine the final toxin profile, which is a defining characteristic of a fungal strain's chemotype.
The primary structural difference between these two major classes of trichothecenes lies at the C-8 position of the trichothecene core. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (B191977) (NIV), possess a ketone group at C-8. nih.gov In contrast, Type A trichothecenes, such as T-2 toxin, either have an ester side chain or no functional group at this position. nih.gov
The evolutionary divergence into these distinct pathways is attributed to the coevolution of specific genes that act upon the calonectrin intermediate. mdpi.com The key enzymes responsible for this split are encoded by the Tri1 and Tri13 genes. mdpi.com These enzymes introduce hydroxyl groups at various positions on the core structure, setting the stage for the final toxin produced. For instance, the formation of Type B trichothecenes is dependent on the function of a specific P450 monooxygenase encoded by Tri1 that hydroxylates the C-8 position, which is then oxidized to a ketone. nih.gov The interplay between the core pathway that produces 15-deCAL and the subsequent diverging pathways catalyzed by enzymes like Tri1p highlights the modular nature of trichothecene biosynthesis and its evolutionary adaptability.
| Trichothecene Type | Defining Structural Feature | Key Biosynthetic Genes Post-Calonectrin | Example Compounds |
| Type A | No ketone at C-8 | Tri1 (variants), Tri16 | T-2 Toxin, 3ANX, NX |
| Type B | Ketone at C-8 | Tri1, Tri13 | Deoxynivalenol (DON), Nivalenol (NIV) |
Structural Elucidation of Novel Trichothecenes Derived from this compound (e.g., 3ANX, NX)
Recent discoveries have expanded the known diversity of trichothecenes, particularly with the identification of novel Type A toxins produced by strains of Fusarium graminearum, a species typically known for producing Type B toxins. researchgate.net Among these are 3ANX (7-α hydroxy,this compound) and its deacetylated derivative, NX (7-α hydroxy, 3,15-dideacetylcalonectrin). researchgate.netscispace.comresearchgate.net
The chemical structure of 3ANX reveals its close relationship to 15-deCAL. As its name implies, 3ANX is essentially 15-deCAL with an added hydroxyl group at the C-7 position. The structure of 3ANX was rigorously confirmed through the interpretation of spectroscopic data and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). scispace.comresearchgate.net NX is formed by the subsequent deacetylation of 3ANX at the C-3 position. researchgate.net
The emergence of these toxins underscores the evolutionary plasticity of the trichothecene biosynthetic pathway. The production of 3ANX and NX by F. graminearum isolates that also produce the Type B toxin 15-acetyldeoxynivalenol (B30657) (15ADON) suggests a shared biosynthetic origin and a recent evolutionary divergence. researchgate.netscispace.com The structural difference between these novel Type A toxins and the more common Type B toxins arises from functional variation in the Tri1 enzyme. dntb.gov.uanih.gov
| Compound | Full Chemical Name | Relationship to 15-deCAL | Trichothecene Type |
| 3ANX | 7-α hydroxy,this compound | A C-7 hydroxylated derivative of 15-deCAL | Type A |
| NX | 7-α hydroxy, 3,15-dideacetylcalonectrin | A C-3 deacetylated derivative of 3ANX | Type A |
Genetic Determinants of Chemotype Divergence (e.g., Tri1 gene variations)
The diversification of trichothecene chemotypes is primarily driven by genetic variations within the trichothecene (Tri) gene cluster. researchgate.netresearchgate.net Functional polymorphisms in key genes dictate the specific series of oxygenations and esterifications that occur on the trichothecene scaffold, leading to the production of different final toxins.
A prime example of this genetic influence is the variation within the Tri1 gene. nih.gov This gene encodes a cytochrome P450 oxygenase that plays a crucial role in modifying the trichothecene core, particularly at the C-7 and C-8 positions. nih.gov In typical Type B chemotypes (e.g., DON and NIV producers), the Tri1p enzyme hydroxylates both C-7 and C-8. nih.gov However, in the novel NX-producing strains, specific allelic variants of Tri1 result in an enzyme that can only hydroxylate the C-7 position, leaving C-8 unmodified. nih.gov This single functional change is responsible for the fundamental structural difference between the Type A NX toxins and the Type B DON/NIV toxins. dntb.gov.uanih.gov
This functional divergence of the Tri1 gene is a key evolutionary event that has led to the emergence of new chemotypes. Highly conserved changes in the Tri1 gene sequence can be used to develop molecular assays to specifically identify NX-producing strains. nih.gov Beyond Tri1, variations in other genes also contribute to the final chemotype. For example, functional differences in Tri13 determine whether nivalenol (NIV) or deoxynivalenol (DON) is produced, based on its role in C-4 hydroxylation. researchgate.net Similarly, variations in Tri8, which encodes a C-3 deacetylase, can influence the acetylation pattern of the final toxin. tandfonline.com This genetic variability within the Tri cluster provides the raw material for the ongoing evolution and diversification of trichothecene chemotypes.
Advanced Analytical Methodologies for 15 Deacetylcalonectrin Characterization
Spectroscopic Techniques for Structural Confirmation (NMR, MS, IR)
Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of 15-deacetylcalonectrin following its isolation. These techniques provide detailed information on the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for the complete structure elucidation of trichothecenes, including this compound. nih.govnih.gov Following purification, typically by chromatographic methods, ¹H and ¹³C NMR spectra are acquired to map the carbon skeleton and the chemical environment of each proton. nih.gov Analysis of these spectra provides unambiguous confirmation of the compound's identity. nih.gov
While specific chemical shift assignments are determined in dedicated structural elucidation studies, the general information obtained from NMR analysis is summarized below.
Table 1: Information Derived from NMR Spectroscopy for this compound Structural Confirmation
| NMR Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns (connectivity). | Confirms the presence of methyl groups, olefinic protons, methylene (B1212753) protons within the ring structure, and protons adjacent to oxygen-bearing carbons. Coupling constants help establish stereochemistry. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl, etc.). | Identifies all 17 carbons in the molecule, including the carbonyl carbon of the acetate (B1210297) group, the carbons of the double bond, the epoxide ring carbons, and other carbons of the tetracyclic core. |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for confirming the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula (C₁₇H₂₄O₅). researchgate.net Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, is used to generate a characteristic fragmentation pattern that serves as a molecular fingerprint for structural confirmation, typically by comparison to a certified reference standard. nih.gov
In positive ion mode electrospray ionization (ESI), this compound is commonly detected as its protonated molecule [M+H]⁺ or as an ammonium (B1175870) adduct [M+NH₄]⁺ when an ammonium salt is present in the mobile phase. nih.gov
Table 2: Key Mass-to-Charge Ratios (m/z) for this compound in Mass Spectrometry
| Ion Adduct | Calculated m/z | Observed m/z (Examples) | Technique |
| [M+H]⁺ | 309.1646 | 309.170, 309.2 | LC-MS/MS |
| [M+NH₄]⁺ | 326.1911 | 326.196, 326.2 | LC-MS/MS |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the principal functional groups within a molecule based on their characteristic absorption of infrared radiation. researchgate.net For this compound, IR analysis confirms the presence of hydroxyl, ester carbonyl, and ether functionalities, which is consistent with its known structure. researchgate.net
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | 3500 - 3200 (broad) | O-H stretch |
| Alkane (C-H) | 3000 - 2850 | C-H stretch |
| Ester Carbonyl (C=O) | 1750 - 1735 | C=O stretch |
| Alkene (C=C) | 1680 - 1640 | C=C stretch |
| Ether / Epoxide (C-O-C) | 1300 - 1000 | C-O stretch |
Chromatographic Techniques for Separation and Detection (TLC, LC-MS/MS, GC-MS)
Chromatographic methods are essential for isolating this compound from complex sample matrices, such as fungal culture extracts, and for its subsequent detection.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the qualitative analysis and purification of this compound from fungal cultures. nih.govmdpi.com The compound is separated on a silica (B1680970) gel plate based on its polarity. For visualization, a common method involves spraying the plate with 4-(4-nitrobenzyl)pyridine (B86830) (NBP) followed by tetraethylenepentamine (B85490) (TEPA), which imparts a distinct blue color to trichothecenes. mdpi.com
Table 4: Typical TLC Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl acetate / Toluene (3:1, v/v) |
| Rƒ Value | ~0.67 |
| Visualization | NBP/TEPA reagent, resulting in a blue spot. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for the sensitive and selective detection and identification of this compound. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the detection of 15-deCAL at very low concentrations in complex matrices, such as grain or culture extracts, with a high degree of confidence. nih.gov The retention time from the LC separation and the specific precursor-to-product ion transitions in the MS/MS detector provide dual confirmation of the analyte's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of trichothecenes. However, due to the low volatility and thermal lability of compounds like this compound, a chemical derivatization step is required prior to analysis. researchgate.net This typically involves silylation, where the hydroxyl groups are converted to their more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. researchgate.net Following derivatization, the compound can be separated by GC and detected by MS, which provides a characteristic mass spectrum for identification. This method has been successfully applied to detect closely related trichothecenes, such as 7α-hydroxy, this compound (3ANX). researchgate.net
Quantitative Analysis and Chemotype Determination Methodologies
The accurate quantification of this compound is crucial for studying its biosynthetic pathway and for determining the chemical profile, or chemotype, of Fusarium strains.
Quantitative Analysis
LC-MS/MS is the gold standard for the quantitative analysis of this compound. nih.gov Quantification is typically achieved by monitoring specific, highly selective mass transitions in multiple reaction monitoring (MRM) mode. The peak area of the resulting extracted ion chromatogram (XIC) is directly proportional to the concentration of the analyte in the sample. nih.gov This approach provides excellent sensitivity and a wide dynamic range, enabling the accurate measurement of 15-deCAL levels in various biological and agricultural samples. Method validation for related trichothecenes demonstrates that low limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (µg/kg) range are achievable in complex matrices like wheat.
Chemotype Determination
The analysis of this compound is integral to the chemotype determination of type B trichothecene-producing Fusarium species. nih.gov As a central precursor, its accumulation level, along with the profile of its downstream products, defines the chemotype. For instance, Fusarium graminearum strains are often classified based on their ability to produce deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) or 15-acetyldeoxynivalenol (B30657) (15-ADON). The analytical determination of the presence and quantity of 15-deCAL and these final products via LC-MS/MS provides a definitive chemical profile, which is essential for toxicology, risk assessment, and understanding fungal genetics. researchgate.net
Future Perspectives and Emerging Research Avenues in 15 Deacetylcalonectrin Research
Unidentified Enzymatic Activities in 15-Deacetylcalonectrin Metabolic Branch Points
The biosynthetic pathway leading to and from this compound (15-deCAL) serves as a critical metabolic crossroads. While the primary pathway is relatively well-defined, recent studies using gene-disrupted mutants of Fusarium have unveiled the existence of significant metabolic branch points and suggested the involvement of yet-to-be-fully-characterized enzymatic activities.
15-deCAL is synthesized from its precursor, isotrichodermin (ITD), through a C-15 hydroxylation step catalyzed by the enzyme Tri11. Subsequently, 15-deCAL is acetylated at the C-15 position by the Tri3 enzyme to form calonectrin (CAL). mdpi.com However, when the Tri3 gene is deleted (Δtri3 mutants), there is not a simple large-scale accumulation of 15-deCAL. Instead, these mutants accumulate significant quantities of earlier bicyclic intermediates and various "shunt" metabolites. mdpi.comresearchgate.net This indicates that a metabolic bottleneck at the 15-deCAL stage leads to the diversion of its precursor, ITD, into alternative pathways.
Research has shown that in the absence of a functional Tri3 enzyme, ITD can be hydroxylated at other positions, leading to the formation of compounds like 7-hydroxyisotrichodermin (7-HIT) and 8-hydroxyisotrichodermin (8-HIT). nih.gov The enzyme FgTri1 is known to be responsible for some of these alternative hydroxylation events. nih.gov Furthermore, studies have suggested the existence of a microsomal hydroxylase that can partially compensate for the function of Tri11, indicating a level of metabolic redundancy in the pathway. researchgate.net The precise nature and regulatory mechanisms of these alternative enzymes at the ITD branch point remain an active area of investigation. The accumulation of these shunt products suggests that the enzymatic activities governing these branches are a crucial, though not fully understood, aspect of trichothecene (B1219388) metabolism.
Table 1: Key Enzymes and Metabolites at the 15-deCAL Branch Point
| Precursor | Primary Product | Key Enzyme (Primary Pathway) | Shunt Metabolites | Implicated Enzymes (Shunt Pathways) |
|---|---|---|---|---|
| Isotrichodermin (ITD) | This compound (15-deCAL) | Tri11 (C-15 hydroxylase) | 7-HIT, 8-HIT | Tri1 |
Kinetic and Mechanistic Studies of this compound-Converting Enzymes
A significant hurdle in understanding the regulation of the trichothecene pathway has been the difficulty in performing detailed kinetic and mechanistic studies on the enzymes that convert 15-deCAL, primarily the trichothecene 15-O-acetyltransferase encoded by Tri3 (Tri3p). A primary reason for this is the limited availability of the substrate, 15-deCAL, which does not accumulate in large quantities in cultures of Fusarium Δtri3 gene deletion mutants. mdpi.com
To overcome this challenge, researchers have developed an innovative bioconversion strategy. This method involves using a transgenic, calonectrin (CAL)-overproducing Fusarium graminearum strain to generate a large amount of CAL. This crude CAL extract is then fed to a different fungal strain, Fusarium commune, which has been identified to possess a specific C-15 deacetylase activity. This process efficiently converts CAL back into 15-deCAL, providing the necessary quantities of the substrate for detailed enzymatic assays. mdpi.commdpi.com
Innovative Strategies for Metabolic Engineering to Control Trichothecene Production
The central role of 15-deCAL and its converting enzymes in the trichothecene pathway makes them prime targets for metabolic engineering. The goals of such engineering are twofold: to potentially control the production of harmful mycotoxins in crops and to create microbial cell factories for the production of specific, valuable intermediates for research.
Several strategies have been employed to manipulate this pathway in Fusarium graminearum:
Gene Deletion: Creating knockout mutants, such as Δtri3, has been instrumental in identifying metabolic branch points and shunt products, although it proved inefficient for producing 15-deCAL itself. mdpi.com
Overexpression of Regulatory Genes: The expression of the entire Tri gene cluster is controlled by regulatory genes like Tri6 and Tri10. Overexpressing these genes has been used to create trichothecene-overproducing strains, which can serve as a platform for further engineering. nih.gov
Bioproduction Systems: A multi-organism approach has proven effective for producing 15-deCAL. This involves using a genetically engineered F. graminearum strain to overproduce calonectrin, which is then converted to 15-deCAL by a wild-type F. commune strain with specific deacetylase activity. mdpi.com This represents a sophisticated metabolic engineering strategy that leverages the unique capabilities of different fungal species.
These approaches not only provide tools for studying the biosynthetic pathway but also lay the groundwork for novel control strategies. By understanding and manipulating the flow of metabolites through the 15-deCAL checkpoint, it may be possible to develop fungi that are blocked in their ability to produce the final toxic products or to design inhibitors that specifically target key enzymes like Tri3p.
Understanding Environmental and Biological Factors Influencing this compound Biosynthesis
Environmental Factors: The biosynthesis of trichothecenes in Fusarium is responsive to numerous environmental cues. Key factors include:
Culture pH: The pH of the growth medium is a major regulator of trichothecene production. nih.govfrontiersin.org
Nitrogen Sources: The availability and type of nitrogen can significantly impact mycotoxin synthesis. nih.govfrontiersin.org For instance, certain polyamines like agmatine (B1664431) and putrescine can act as signals to induce trichothecene biosynthesis. nih.govfrontiersin.org
Water Activity: The amount of available water is a critical factor for fungal growth and metabolism, including toxin production. frontiersin.org
Oxidative Stress: Fungal response to oxidative stress can also trigger the expression of secondary metabolite gene clusters. frontiersin.org
Biological Factors: The production of 15-deCAL and other trichothecenes is intricately linked to the fungus's interaction with its biological environment, particularly host plants.
Plant-Derived Signals: Fusarium species can perceive signals from their plant hosts. Polyamines produced by plants may act as in planta inducers of the trichothecene pathway. nih.gov Conversely, some plant-derived phenolic compounds found in maize germ have been shown to inhibit trichothecene biosynthesis, suggesting a complex chemical dialogue between the fungus and its host. acs.org
Virulence: Trichothecenes themselves act as virulence factors, helping the fungus to colonize plant tissue. nih.gov Therefore, the biological context of plant infection is a primary driver for the activation of the entire biosynthetic pathway, including the formation of 15-deCAL.
Understanding how these diverse factors are integrated to control the flux through the 15-deCAL node is a key future research direction, essential for predicting and managing mycotoxin contamination in agriculture.
Q & A
Q. How was 15-deacetylcalonectrin first identified, and what methods were used to determine its structure?
Initial structural identification of this compound involved nuclear magnetic resonance (NMR) and mass spectrometry (MS). Gardner et al. (1972) isolated it from Calonectria nivalis and characterized its trichothecene skeleton using proton NMR and chemical derivatization . Modern approaches combine high-resolution MS (e.g., UPLC-Q-TOF/MS) with isotopic labeling (e.g., deuterium incorporation) to resolve stereochemical ambiguities .
Q. What is the role of this compound in Fusarium species’ pathogenicity?
this compound is a key intermediate in trichothecene mycotoxin biosynthesis in Fusarium graminearum. Its accumulation correlates with fungal virulence in cereal crops, as it participates in non-enzymatic cyclization steps to form toxigenic derivatives like deoxynivalenol (DON) . Experimental models involve infecting wheat or maize with wild-type and biosynthetic gene mutants (e.g., Tri3 knockouts) to assess toxin production and host damage .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in fungal cultures or plant tissues. Deuterated internal standards improve accuracy, while NMR confirms structural integrity . For metabolomic studies, untargeted UPLC-Q-TOF/MS coupled with multivariate analysis (e.g., PCA or OPLS-DA) identifies this compound as a biomarker in metabolic perturbations .
Advanced Research Questions
Q. How can researchers experimentally validate the non-enzymatic cyclization mechanism of this compound in trichothecene biosynthesis?
Isotopic tracing (e.g., - or -labeled precursors) in Fusarium cultures can track carbon flow during cyclization. In vitro assays using purified intermediates and controlled pH/temperature conditions help isolate non-enzymatic steps. Mutant strains lacking acetyltransferases (e.g., Tri3) are critical to study accumulation dynamics and intermediate stability .
Q. Why do discrepancies arise between genotype and chemotype in Fusarium strains producing this compound?
Chemotyping via LC-MS/MS often reveals co-production of this compound with 15ADON or 3ANX toxins, even in strains genotyped as “15ADON-only.” This suggests uncharacterized biosynthetic flexibility or regulatory cross-talk. Researchers should prioritize chemical validation over PCR-based genotyping and explore epigenetic factors influencing pathway plasticity .
Q. What experimental designs address challenges in isotopic labeling studies of this compound?
Microsomal assays with doubly deuterated isotrichodermin precursors allow precise tracking of deuterium retention at C-4, C-15, and acetyl positions. HPLC purification followed by - and -NMR analysis confirms labeling patterns and rules out enzymatic interference .
Q. How can this compound be leveraged as a biomarker in metabolomic studies?
In Fusarium-host interaction studies, integrate microdialysis with UPLC-Q-TOF/MS to monitor this compound in extracellular fluids. Pair this with histopathology and multivariate statistical models (e.g., PLS-DA) to correlate toxin levels with tissue damage .
Q. What are the limitations of using Tri3 mutants to study this compound accumulation?
Tri3 mutants often exhibit unpredictable intermediate retention due to compensatory enzymatic activity or pathway feedback. Researchers should combine gene knockout with metabolic flux analysis and use suppressor mutants to identify bypass mechanisms .
Q. How do biosynthetic contradictions in this compound production across fungal species inform evolutionary hypotheses?
Comparative genomics of Fusarium, Myrothecium, and Calonectria species reveals divergent acetyltransferase gene clusters. Heterologous expression of Tri genes in non-producing species (e.g., Saccharomyces cerevisiae) can test evolutionary conservation of enzymatic functions .
Q. What environmental factors influence this compound stability in agricultural settings?
Controlled in planta experiments under varying humidity, temperature, and pH conditions are essential. Use LC-MS/MS to monitor degradation products and assess bioactivity via in vitro ribotoxicity assays (e.g., yeast translation inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
